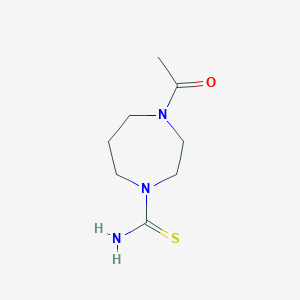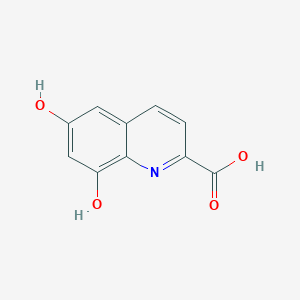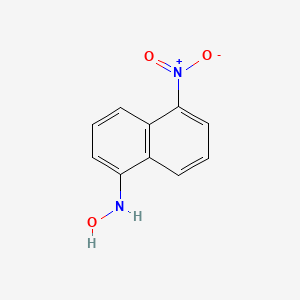
N-(5-nitronaphthalen-1-yl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-nitronaphthalen-1-yl)hydroxylamine is an organic compound with the chemical formula C10H8N2O3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 5-position and a hydroxylamine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitronaphthalen-1-yl)hydroxylamine typically involves the nitration of naphthalene followed by the introduction of the hydroxylamine group. One common method includes:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 5-nitronaphthalene.
Reduction to Hydroxylamine: The nitro group in 5-nitronaphthalene is then reduced to a hydroxylamine group using reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-(5-nitronaphthalen-1-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in the presence of hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
N-(5-nitronaphthalen-1-yl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(5-nitronaphthalen-1-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound, lacking the nitro and hydroxylamine groups.
5-nitronaphthalene: Contains only the nitro group at the 5-position.
Naphthylamine: Contains an amine group instead of a hydroxylamine group.
Uniqueness
N-(5-nitronaphthalen-1-yl)hydroxylamine is unique due to the presence of both the nitro and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
N-(5-nitronaphthalen-1-yl)hydroxylamine |
InChI |
InChI=1S/C10H8N2O3/c13-11-9-5-1-4-8-7(9)3-2-6-10(8)12(14)15/h1-6,11,13H |
InChIキー |
RKZIQUUOZPRGHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


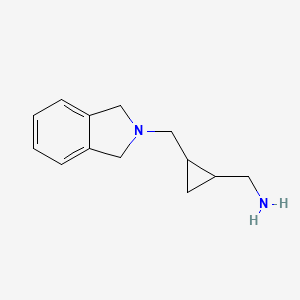
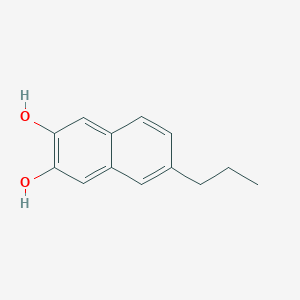

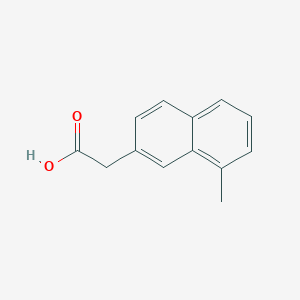
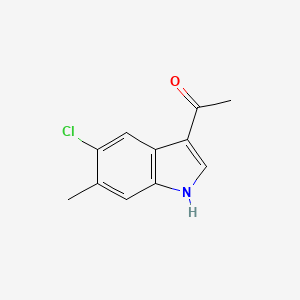
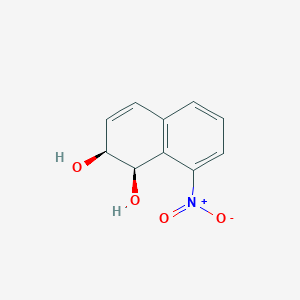
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)
